molecular formula C23H22N4O3S2 B4565294 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4565294
M. Wt: 466.6 g/mol
InChI Key: VSQKPQFTMWEEDP-SDXDJHTJSA-N
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Description

2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-methoxyethyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is 466.11333292 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-30-14-11-24-20-17(21(28)26-12-6-5-9-19(26)25-20)15-18-22(29)27(23(31)32-18)13-10-16-7-3-2-4-8-16/h2-9,12,15,24H,10-11,13-14H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKPQFTMWEEDP-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that exhibits a complex structure combining features of pyrido[1,2-a]pyrimidine and thiazolidinone. Its molecular formula is C23H22N4O3S2C_{23}H_{22}N_{4}O_{3}S^{2} with a molecular weight of approximately 466.6 g/mol. This compound's unique arrangement of functional groups suggests potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound contains:

  • Pyrido[1,2-a]pyrimidine core
  • Thiazolidinone moiety
  • Methoxyethylamine group

These structural features are linked to diverse biological properties, including anti-inflammatory and antimicrobial activities.

Anticancer Activity

Research indicates that compounds similar to this compound show promising anticancer properties. For instance, derivatives containing thiazolidinone structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and PC12 cells . The mechanisms of action may involve the modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. Similar thiazolidinone derivatives have been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiazolidinone moiety is critical for these effects, as it enhances the interaction with microbial targets.

Anti-inflammatory Effects

Compounds with thiazolidinone structures are often associated with anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also function as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cellular proliferation and survival.

Case Studies

A systematic study explored the anticancer activity of various thiazolidinone derivatives, revealing that certain structural modifications enhance efficacy against specific cancer types . For example:

  • Ciglitazone , a thiazolidinedione derivative, was shown to reduce VEGF production in human granulosa cells, indicating potential applications in oncology .

Comparative Biological Activity Table

Compound NameMolecular FormulaBiological Activity
2-(allylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-oneC23H22N4O3SAntimicrobial
2-(methoxyethyl)amino]-7-methyl...C23H22N4O3SAnticancer
3-thiazolidinepropanoic acid derivativesC23H22N4O3SAnti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

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